Abiraterone Acetate is an orally active acetate ester form of the steroidal compound abiraterone with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.
Abiraterone acetate can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An androstene derivative that inhibits STEROID 17-ALPHA-HYDROXYLASE and is used as an ANTINEOPLASTIC AGENT in the treatment of metastatic castration-resistant PROSTATE CANCER.
See also: Abiraterone (has active moiety); Niraparib; abiraterone acetate (component of) ... View More ...
Abiraterone acetate
CAS No.: 154229-18-2
Cat. No.: VC21348046
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 154229-18-2 |
---|---|
Molecular Formula | C26H33NO2 |
Molecular Weight | 391.5 g/mol |
IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 |
Standard InChI Key | UVIQSJCZCSLXRZ-UBUQANBQSA-N |
Isomeric SMILES | CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES | CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Appearance | A crystalline solid |
Melting Point | 127-130 °C |
Chemical Structure and Properties
Abiraterone acetate is an orally active prodrug of abiraterone, developed to enhance bioavailability and absorption. It is formally known as (3β)-17-(pyridin-3-yl)androsta-5,16-dien-3-yl acetate, with the chemical formula C₂₆H₃₃NO₂ . As a steroidal compound, it features a pyridine ring at the 17-position of the androstane skeleton and an acetate group at the 3-position .
Physical and Chemical Characteristics
The physical and chemical properties of abiraterone acetate contribute significantly to its pharmacokinetic profile:
Property | Value | Method |
---|---|---|
Molecular Weight | 391.555 (average) | -- |
Water Solubility | 0.00101 mg/mL | ALOGPS |
LogP | 5.63 | ALOGPS |
Hydrogen Acceptor Count | 2 | Chemaxon |
Hydrogen Donor Count | 0 | Chemaxon |
Polar Surface Area | 39.19 Ų | Chemaxon |
Number of Rings | 5 | Chemaxon |
Table 1: Physical and chemical properties of abiraterone acetate
Structural Considerations
Abiraterone acetate's molecular structure features several stereogenic centers, with the IUPAC name (3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1-(pyridin-3-yl)-3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate . This complex structure is critical to its specific binding to the CYP17 enzyme.
Mechanism of Action
Enzymatic Inhibition
Abiraterone acetate works by irreversibly and selectively inhibiting 17α-hydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumor tissues . This enzyme is crucial for androgen biosynthesis, catalyzing two sequential reactions that are rate-limiting in the production of testosterone .
Hormonal Effects
In patients with prostate cancer, abiraterone acetate significantly reduces testosterone production. Since prostate cancer requires testosterone to grow, this reduction may slow the growth of cancer cells . By targeting CYP17, abiraterone acetate effectively disrupts androgen signaling, which is crucial in the progression from primary to metastatic prostate cancer and subsequently in the development of castration-resistant disease .
Pharmacological Classification
Based on extensive pharmacology studies, abiraterone acetate is classified as a CYP17 inhibitor. In vivo data demonstrate that it decreases testosterone levels and produces secondary effects on androgen-sensitive male and female reproductive organs .
Clinical Applications
Approved Indications
Abiraterone acetate has received regulatory approval for multiple indications in prostate cancer treatment:
-
Metastatic castration-resistant prostate cancer (mCRPC) in patients who:
Administration and Dosing
The recommended dose of abiraterone acetate is 1,000 mg (four 250-mg tablets) administered orally once daily . It is given in combination with prednisone or prednisolone at a dose of 5 mg or 10 mg orally once daily . This steroid co-administration is crucial to reduce adverse events caused by increased mineralocorticoid production .
Treatment Paradigm
Abiraterone acetate is typically administered with or after other types of hormonal therapy drugs . For patients without prior orchiectomy, medical maintenance of a castrate testosterone level is required . The drug has been studied both as monotherapy and in combination with enzalutamide for treatment intensification strategies .
Clinical Efficacy
Evidence in Metastatic Castration-Resistant Prostate Cancer
In large phase 3 trials and clinical practice settings, abiraterone acetate in combination with prednisone has demonstrated significant efficacy in both chemotherapy-naive and docetaxel-experienced men with mCRPC .
Key outcome improvements include:
Phase I Clinical Trial Results
A phase I dose-escalation trial of abiraterone acetate administered orally on a continuous schedule in men with CRPC demonstrated significant activity, with a PSA response rate of 58% . This early evidence supported further development and the eventual approval of the drug.
Comparative Efficacy in Different Disease States
A meta-analysis of 6 randomized controlled trials investigated the efficacy of abiraterone acetate in high-risk prostate cancer patients and explored differential benefits between metastatic castration-resistant prostate cancer (mCRPC) and metastatic castration-sensitive prostate cancer (mCSPC) . The results confirmed significant clinical benefits in both populations, with only slight variations in efficacy parameters between disease states .
Adverse Event | Risk Ratio (RR) |
---|---|
Arthralgia | 1.19 |
Hypokalemia | 2.47 |
Cardiac disorders | 1.48 |
Hypertension | 1.57 |
Table 2: Risk ratios of common adverse events associated with abiraterone acetate treatment
Target Organs of Toxicity
Based on toxicology studies in rats and monkeys, the target organs identified include:
-
Liver
-
Adrenal glands
-
Eye (observed in 26-week rat study)
-
Male and female reproductive systems (androgen-sensitive organs)
Steroid Co-administration
Co-administration of prednisone or prednisolone with abiraterone acetate is essential to reduce adverse events caused by increased mineralocorticoid production . This combination approach has been shown to mitigate some of the most common side effects and improve tolerability.
Pharmacokinetics
Absorption and Bioavailability
Abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption compared to abiraterone, which has poor oral bioavailability and is susceptible to hydrolysis by esterases . The prodrug formulation significantly improves the compound's pharmacokinetic profile.
Metabolism
After oral administration, abiraterone acetate is hydrolyzed to abiraterone, the active metabolite in vivo . This conversion is essential for the compound's pharmacological activity as a CYP17 inhibitor.
Clinical Development and Future Directions
Historical Development
Abiraterone acetate was first approved by the FDA in April 2011, followed by EMA approval in July and September of the same year . The development pathway included comprehensive phase I, II, and III clinical trials that established its efficacy and safety profile.
Expanding Treatment Landscape
Recent evidence supports the efficacy of abiraterone acetate in combination with androgen deprivation therapy for metastatic castration-sensitive prostate cancer, expanding its therapeutic reach beyond the castration-resistant setting . This represents an important advancement in the treatment paradigm for prostate cancer.
Treatment Intensification Strategies
There is growing clinical interest in treatment intensification strategies for patients with high-risk non-metastatic prostate cancer, where the treatment goal is curative . Abiraterone acetate, alone or in combination with other agents like enzalutamide, is being explored in this context.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume